Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-
Description
The compound Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- is a complex azo dye derivative. Its structure features:
- A central acetamide group linked to a substituted phenyl ring.
- A bis(2-methoxyethyl)amino group at the 5-position and a methoxy group at the 4-position of the phenyl ring.
- An azo (-N=N-) bridge connecting to a second phenyl ring substituted with 2-chloro, 6-cyano, and 4-nitro groups.
Azo dyes like this are widely used in textiles due to their vibrant colors and stability. However, substituents significantly influence their physicochemical properties, toxicity, and applications .
Properties
CAS No. |
58049-96-0 |
|---|---|
Molecular Formula |
C22H25ClN6O6 |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C22H25ClN6O6/c1-14(30)25-18-11-20(28(5-7-33-2)6-8-34-3)21(35-4)12-19(18)26-27-22-15(13-24)9-16(29(31)32)10-17(22)23/h9-12H,5-8H2,1-4H3,(H,25,30) |
InChI Key |
MVVWURWLNQHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)OC)N(CCOC)CCOC |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The key step in the synthesis is the formation of the azo bond (-N=N-) linking the 2-chloro-6-cyano-4-nitrophenyl moiety to the 4-methoxyphenyl ring. This is typically achieved by:
- Diazotizing an aromatic amine precursor (e.g., 2-chloro-6-cyano-4-nitroaniline) using sodium nitrite under acidic conditions at low temperatures (0–5°C).
- Coupling the resulting diazonium salt with a suitably substituted phenol or aniline derivative bearing the bis(2-methoxyethyl)amino group at the 5-position and a methoxy group at the 4-position.
This reaction forms the azo linkage, a chromophore responsible for the compound’s characteristic properties.
Acetamide Formation
The acetamide group is formed by acetylation of the amino group on the substituted phenyl ring:
- The amino-substituted intermediate is reacted with acetic anhydride or acetyl chloride under mild conditions.
- This step converts the free amine into the corresponding acetamide, stabilizing the molecule and modifying its physicochemical properties.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Diazotization | Sodium nitrite, HCl, 0–5°C | 0–5°C | Low temperature to stabilize diazonium salt |
| Azo Coupling | Substituted phenol/aniline, sodium acetate buffer | 0–10°C | pH control critical for coupling efficiency |
| Amination (N-substitution) | Bis(2-methoxyethyl)amine, base (e.g., K2CO3), solvent | 50–80°C | Solvent choice affects regioselectivity |
| Acetylation | Acetic anhydride or acetyl chloride, base | Room temperature | Mild conditions to prevent hydrolysis |
This table summarizes typical reaction conditions used in the synthesis, highlighting the importance of temperature control and reagent purity for optimal yields.
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC using Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phases is effective for monitoring purity and isolating impurities.
- Mass Spectrometry (MS): Used for confirming molecular weight and structural integrity; formic acid replaces phosphoric acid for MS compatibility.
- Chromatographic Purification: Preparative HPLC or column chromatography is employed to purify the final compound, ensuring removal of side products and unreacted starting materials.
Research Discoveries and Improvements
- The azo coupling reaction efficiency can be improved by adjusting pH and using sodium acetate buffers to maintain diazonium salt stability.
- Substituent effects on the aromatic ring influence the reactivity and regioselectivity of nucleophilic substitution, with electron-donating groups like methoxy enhancing the nucleophilicity of the ring.
- The bis(2-methoxyethyl)amino substituent enhances solubility and modulates electronic properties, which is beneficial for downstream applications in pharmacokinetics and material science.
- Scalable synthesis routes have been developed to allow industrial production with high purity, focusing on minimizing hazardous reagents and optimizing reaction times.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Key Reagents/Intermediates | Outcome/Product |
|---|---|---|---|
| 1 | Diazotization | 2-chloro-6-cyano-4-nitroaniline, NaNO2, HCl | Diazonium salt intermediate |
| 2 | Azo Coupling | Diazonium salt, 5-bis(2-methoxyethyl)amino-4-methoxyphenyl | Azo-linked intermediate |
| 3 | Nucleophilic Substitution | Bis(2-methoxyethyl)amine, halogenated aromatic intermediate | Amino-substituted aromatic compound |
| 4 | Acetylation | Acetic anhydride or acetyl chloride | Final acetamide compound |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce aromatic amines.
Scientific Research Applications
Chemical Properties and Structure
ANAM has the following chemical structure:
- Molecular Formula : C19H21ClN6O
- CAS Registry Number : 16421-40-2
The compound features a substituted acetamide group linked to an azo dye structure, which is significant in its application as a dye and potential biological activity.
Industrial Applications
Colorant in Textiles
ANAM is primarily used as a colorant dye in the textile industry. The azo group contributes to its vivid coloration properties, making it suitable for dyeing fabrics. Its application is particularly noted in synthetic fibers where high stability and colorfastness are required .
Dyeing Processes
The compound is utilized in various dyeing processes due to its ability to produce bright and stable colors. The presence of both methoxy and chloro groups enhances its solubility and binding capacity with textile materials, thus improving the overall quality of dyed products .
Potential Therapeutic Applications
Pharmaceutical Research
Recent studies have indicated that ANAM may exhibit biological activity relevant to pharmaceutical applications. The compound's structure suggests potential interactions with biological targets, particularly in the realm of cancer research where azo compounds are being investigated for their cytotoxic properties against cancer cells .
Mechanism of Action
The mechanism by which ANAM may exert therapeutic effects involves the generation of reactive intermediates upon metabolic activation. This process can lead to the induction of apoptosis in malignant cells, although further research is required to fully elucidate these mechanisms and establish efficacy .
Environmental Considerations
Toxicological Assessments
Given the chemical's potential environmental impact, ANAM has undergone various toxicological assessments. Studies have raised concerns about its persistence in the environment and potential bioaccumulation in aquatic organisms. Regulatory bodies have classified it as a substance requiring careful management due to its possible harmful effects on ecosystems .
Regulatory Frameworks
In Canada, ANAM was assessed under the Chemicals Management Plan due to its identified risks related to environmental persistence and toxicity. The findings prompted recommendations for monitoring and controlling its use within industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The azo linkage and functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Azo Component
a) N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]acetamide
- Key Difference : Bromine replaces chlorine at the 2-position of the azo-linked phenyl ring.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter light absorption, shifting the dye’s color profile. Brominated dyes often exhibit enhanced photostability but higher environmental persistence .
b) N-(5-(Allyl(2-cyanoethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide (CAS 79295-92-4)
- Key Differences: Allyl and cyanoethyl groups replace bis(2-methoxyethyl)amino. 4,6-dinitro vs. 4-nitro, 6-cyano substitution.
- The dual nitro groups enhance electron-withdrawing effects, which may improve dye intensity but increase toxicity risks .
c) N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]acetamide
Physicochemical Properties
Notes:
Toxicity and Regulatory Status
- Target Compound : Likely classified as Aquatic Chronic 4 (H413) due to structural similarity to 52583-35-4 .
- 452962-97-9 : Listed as unacceptable in diapers due to GHS hazards, indicating strict regulatory scrutiny for brominated analogs .
- 52583-35-4: Explicitly classified H413, reinforcing the environmental risks of nitro/cyano-substituted azo dyes .
Biological Activity
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound with potential biological activities. Its structure includes various functional groups that may contribute to its reactivity and interactions within biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Information:
| Property | Value |
|---|---|
| CAS No. | 58049-96-0 |
| Molecular Formula | C22H25ClN6O6 |
| Molecular Weight | 504.9 g/mol |
| IUPAC Name | N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]acetamide |
| InChI Key | MVVWURWLNQHWMV-UHFFFAOYSA-N |
The biological activity of Acetamide involves its interaction with specific molecular targets, potentially altering their function. The azo linkage and various functional groups allow the compound to bind to proteins and enzymes, leading to various biological effects such as:
- Antimicrobial Activity: The compound has been investigated for its ability to inhibit the growth of bacteria and fungi.
- Anticancer Properties: Preliminary studies suggest it may induce cytotoxicity in tumor cells, affecting cell proliferation and migration.
Cytotoxicity Assays
In vitro cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like Acetamide. Common methodologies include:
- MTT Assay: Measures cell viability based on mitochondrial activity.
- Colony Formation Assay: Assesses the ability of cells to grow into colonies after treatment.
- Scratch Assay: Evaluates cell migration by creating a wound in a cell monolayer.
Table 1: Comparison of Cytotoxicity Assays
| Assay Type | Advantages | Limitations |
|---|---|---|
| MTT Assay | Simple, cost-effective | May interfere with test compounds |
| Colony Formation | Reflects long-term effects | Time-consuming |
| Scratch Assay | Directly assesses migration | Requires careful execution |
Case Studies
Research has explored the biological effects of Acetamide on various cell lines:
- Study on Tumor Cells: A study demonstrated that Acetamide significantly reduced the viability of human breast cancer cells (MCF-7), indicating potential anticancer properties .
- Antimicrobial Testing: Another investigation revealed that Acetamide exhibited inhibitory effects against several bacterial strains, suggesting its use as an antimicrobial agent .
Applications in Research and Industry
Acetamide has diverse applications across multiple fields:
- Chemical Research: It serves as a reagent in organic synthesis and dye production.
- Pharmaceutical Development: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and cancer.
- Industrial Use: Utilized in producing pigments and stabilizers for polymers.
Q & A
Q. What are the recommended synthetic routes for preparing this acetamide derivative, and how can reaction efficiency be monitored?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves:
- Reacting a chloroacetylated intermediate with a bis(2-methoxyethyl)amino-substituted aromatic precursor in dimethylformamide (DMF) with potassium carbonate as a base .
- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm completion before quenching with water to precipitate the product.
Key Steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMF, K₂CO₃, RT | Solubilization and base activation |
| 2 | TLC (hexane:ethyl acetate) | Reaction monitoring |
| 3 | Water addition | Product isolation |
Q. How can structural validation be performed for this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for methoxy groups (δ ~3.3–3.5 ppm), azo bonds (δ ~7.5–8.5 ppm), and acetamide protons (δ ~2.0–2.2 ppm) .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions) to confirm molecular packing .
- Mass spectrometry : Validate molecular weight (e.g., high-resolution MS to distinguish isotopic patterns from chlorine/cyano groups) .
Q. What methodologies are suitable for assessing biological activity in preclinical models?
Methodological Answer:
- In vivo hypoglycemic studies : Administer the compound to rodent models (e.g., Wistar rats) and monitor blood glucose levels via glucose tolerance tests .
- Dose optimization : Use a logarithmic dose range (e.g., 10–100 mg/kg) to establish EC₅₀ values.
- Toxicity screening : Evaluate hepatic/kidney function markers (ALT, creatinine) after 14-day exposure .
Advanced Research Questions
Q. How can researchers address low synthetic yields in multi-step preparations?
Methodological Answer: Low yields (e.g., 2–5% in 11-step syntheses ) often arise from side reactions or purification losses. Mitigation strategies include:
- Intermediate stabilization : Protect reactive groups (e.g., nitro or cyano) with tert-butyldimethylsilyl (TBS) groups.
- Solvent optimization : Replace dichloromethane with tetrahydrofuran (THF) to improve solubility of polar intermediates .
- Catalytic methods : Use palladium catalysts for C–N coupling steps to reduce byproducts .
Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Replicate experiments : Ensure consistent synthesis conditions to rule out impurities .
- DFT calculations : Compare computed NMR chemical shifts (via Gaussian or ORCA software) with experimental data to identify misassignments .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotational barriers in azo groups) that may cause signal splitting .
Q. What computational tools are effective for predicting environmental degradation pathways?
Methodological Answer:
- EPI Suite : Estimate biodegradation potential and hydrolysis rates based on substituents (e.g., nitro groups reduce aerobic degradation) .
- Molecular dynamics simulations : Model interactions with soil enzymes (e.g., laccases) to predict cleavage sites in the azo bond .
- HPLC-MS/MS : Validate predicted metabolites (e.g., chloroaniline derivatives) in simulated wetland microcosms .
Q. How can structural modifications enhance target selectivity in pharmacological studies?
Methodological Answer:
- SAR analysis : Systematically replace substituents (e.g., methoxy vs. ethoxy groups) and measure binding affinity changes via surface plasmon resonance (SPR) .
- Co-crystallization : Resolve ligand-protein complexes (e.g., with kinases) to identify critical hydrogen-bonding interactions .
- Pharmacophore modeling : Use Schrödinger’s Phase to align electronic/steric features with active analogs .
Theoretical and Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
